molecular formula C20H28O6 B1244807 Diaporthein B

Diaporthein B

Cat. No.: B1244807
M. Wt: 364.4 g/mol
InChI Key: FVYIOIBMUVNZMQ-VCUCUUTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaporthein B is a natural product found in Eutypella, Peroneutypa scoparia, and Diaporthe with data available.

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,2S,3R,5R,9R,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one

InChI

InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19+,20-/m1/s1

InChI Key

FVYIOIBMUVNZMQ-VCUCUUTFSA-N

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C

Canonical SMILES

CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C

Synonyms

diaporthein B

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Diaporthein B has shown significant potential as an antitumor agent, particularly against colon cancer. Research indicates that DTB inhibits the proliferation and migration of human colon cancer cells, such as HCT116 and LOVO, while promoting apoptosis.

Antifungal Applications

This compound has also been studied for its antifungal properties, particularly against plant pathogens.

Fungicidal Activity

  • Control of Apple Ring Rot : DTB has demonstrated efficacy as a novel fungicide for controlling apple ring rot caused by Neofabraea malicorticis. Laboratory assays showed that DTB effectively inhibits fungal growth, making it a valuable candidate for agricultural applications .
  • Mechanism of Action : The antifungal activity of DTB is attributed to its ability to disrupt cellular processes in fungi, potentially affecting membrane integrity and metabolic functions .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of this compound.

  • Inhibition of Nitric Oxide Production : In studies involving macrophages, DTB has been shown to inhibit lipopolysaccharide-induced nitric oxide production, suggesting its role in modulating inflammatory responses .

Data Summary

ApplicationMechanism/EffectReference
AntitumorInhibits proliferation; induces apoptosis via mitochondrial pathway
AntifungalEffective against apple ring rot; disrupts fungal cellular processes
Anti-inflammatoryInhibits nitric oxide production in macrophages

Case Studies

  • Colon Cancer Research : A study demonstrated that treatment with this compound led to significant reductions in cell migration and clonogenic ability in HCT116 and LOVO cells. The findings suggest that DTB could be developed into a therapeutic agent for colon cancer due to its selective action on cancer cells without affecting normal epithelial cells .
  • Agricultural Application : In trials aimed at controlling apple ring rot, this compound was applied to infected apples and resulted in notable reductions in fungal growth, showcasing its potential as an eco-friendly fungicide for agricultural use .

Chemical Reactions Analysis

First Approach: Fragment Coupling and Carbonylative Stille Cross-Coupling

  • Key Steps :

    • Diastereoselective Fragment Coupling : A stereocontrolled coupling of two advanced intermediates to establish the tricyclic core .

    • Carbonylative Stille Cross-Coupling : A novel reaction converting a vinyl iodide to an α-hydroxyketone using Pd catalysis under CO atmosphere .

    • Tandem Aldol Cyclization–Deprotection : A cascade reaction forming the final ring system .

Reaction Conditions and Outcomes

StepReaction TypeReagents/ConditionsOutcome
1Fragment CouplingPd catalyst, ligand, baseHigh diastereoselectivity (>20:1 dr)
2Carbonylative Stille CouplingPd(PPh₃)₄, CO gas, SnBu₃Direct α-hydroxyketone formation
3Aldol Cyclization–DeprotectionAcidic or basic conditionsRing closure with simultaneous TMS deprotection

Second Approach: 1,4-Addition and Epoxidation–Ring Opening

  • Key Steps :

    • 1,4-Addition of Silyloxyfuran : A Michael addition to an unsaturated ketone, enabling stereoselective C–C bond formation .

    • Epoxidation–Ring Opening : Epoxidation of a diene followed by acid-catalyzed ring opening to install oxygen functionalities .

Reaction Conditions and Outcomes

StepReaction TypeReagents/ConditionsOutcome
11,4-AdditionSilyloxyfuran, Lewis acid (e.g., BF₃·Et₂O)High yield (85%) and stereocontrol
2EpoxidationmCPBA (meta-chloroperbenzoic acid)Selective epoxide formation
3Acid-Catalyzed Ring OpeningHCl, H₂OIntroduction of hydroxyl groups

Late-Stage C–H Bond Oxidation

A critical challenge in this compound synthesis is the selective oxidation of C–H bonds in its tricyclic scaffold. The Herzon lab has pioneered a directed C–H oxidation strategy using transition-metal catalysts to install oxygen atoms at specific positions .

Oxidation Protocol

SubstrateCatalyst SystemSelectivityYield
Tricyclic intermediateFe(porphyrin), O₂Tertiary C–H > secondary C–H60–70%

Key Mechanistic Insights

  • Carbonylative Stille Coupling : Mechanistic studies suggest oxidative addition of the vinyl iodide to Pd(0), followed by CO insertion and transmetallation with a hydroxymethylstannane .

  • Epoxidation Selectivity : DFT calculations indicate that steric effects dominate the preference for epoxidation at the less hindered double bond .

Preparation Methods

Fragment Coupling via Diastereoselective Cyclization

The first synthetic approach, reported by Hsu and Herzon, begins with (R)-carvone as a chiral starting material. The route involves a nine-step sequence to construct the tricyclic core (Figure 1):

  • Diastereoselective 1,2-Addition : A cycloalkenone fragment undergoes 1,2-addition to a second cycloalkenone, establishing two quaternary centers with high diastereoselectivity (dr > 10:1).

  • Carbonylative Stille Cross-Coupling : A novel vinyl iodide intermediate is subjected to carbonylative Stille coupling with a stannane, directly yielding an α-hydroxyketone without requiring post-coupling oxidation.

  • Aldol Cyclization–Deprotection Cascade : A tandem aldol cyclization and desilylation reaction forms the final six-membered ring, completing the tricyclic scaffold.

This route achieves the tricyclic carbon skeleton in 9 steps with an overall yield of 12%. Key advantages include the modularity of fragment coupling and the use of stereoselective reactions to control complex stereochemistry.

Oxidative Functionalization via Epoxidation–Ring Opening

A second strategy employs a Mukaiyama–Michael addition to assemble a bicyclic intermediate containing two oxidized cyclohexane rings:

  • Diastereoselective 1,4-Addition : A silyloxyfuran undergoes 1,4-addition to a γ-hydroxy enone, forming a bicyclic structure with three contiguous stereocenters.

  • Epoxidation–Ring Opening Sequence : Epoxidation of a trisubstituted alkene followed by acid-catalyzed ring opening introduces a vicinal diol, enabling further oxidation to a ketone.

This route proceeds in 10 steps from 3-methylanisole, yielding a late-stage intermediate with four oxygenated functional groups. While longer than the first approach, it provides greater flexibility for introducing oxidation patterns observed in natural pimaranes.

Table 1: Key Synthetic Intermediates and Yields

StepReactionIntermediateYield (%)
11,2-Addition15485
2Stille Cross-Coupling16278
3Aldol Cyclization17065
4Epoxidation–Ring Opening17572

Fermentation-Based Production of this compound

An alternative method leverages the biosynthetic capacity of the marine fungus Eutypella scoparia FS26, which naturally produces this compound under controlled fermentation conditions. The process, detailed in a 2010 patent, involves:

Fungal Cultivation

The strain FS26 (CCTCC No. M 2010257) is cultured in a potato-seawater medium:

  • Medium Composition : 200 g potatoes boiled in 500 mL seawater for 30 minutes, filtered and supplemented with glucose (20 g/L) and peptone (5 g/L).

  • Fermentation Conditions : Incubation at 28°C for 7–10 days with agitation (180 rpm).

Extraction and Purification

  • Mycelium Processing : After fermentation, mycelia are separated, dried, and extracted with 98% ethanol.

  • Liquid-Liquid Partitioning : The ethanolic extract is concentrated, suspended in water, and partitioned with ethyl acetate.

  • Chromatographic Purification :

    • Silica Gel Chromatography : Elution with petroleum ether–ethyl acetate (3:1 to 2:1) isolates crude this compound.

    • Sephadex LH-20 Chromatography : Further purification using chloroform–methanol (1:1) yields this compound with >95% purity.

Table 2: Fermentation and Purification Metrics

ParameterValue
Fermentation Yield (mg/L)48.3 (crude extract)
Final Purity (%)>95
Total Time (days)14

Comparative Analysis of Preparation Methods

Synthetic vs. Biosynthetic Approaches

  • Complexity and Scalability : Chemical synthesis offers precise control over stereochemistry and functionalization but requires multi-step sequences with moderate yields (12–15%). Fermentation provides a direct route to the natural product but depends on fungal growth kinetics and purification efficiency.

  • Structural Modifications : Fragment coupling enables the synthesis of analogs for structure-activity studies, whereas fermentation yields only the natural product.

Challenges and Innovations

  • Oxidative Functionalization : Introducing multiple oxygen atoms in synthetic routes demands careful selection of protecting groups and oxidation states.

  • Diastereoselectivity : Both synthetic strategies rely on asymmetric induction to establish quaternary centers, with 1,2- and 1,4-additions proving critical .

Q & A

Q. How can researchers identify gaps in existing literature on Diaporthein B’s biological activity?

Conduct systematic reviews using databases like PubMed, Web of Science, and SciFinder to collate studies on this compound’s pharmacological profiles. Prioritize primary literature reporting IC50 values (e.g., 92 μM for SF-268 glioblastoma cells ) and compare these with structurally analogous compounds. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries, focusing on understudied cancer models or mechanistic pathways .

Q. What experimental design considerations are critical for in vitro assays evaluating this compound’s cytotoxicity?

Standardize cell culture conditions (e.g., passage number, media composition) and include positive controls (e.g., cisplatin ) to validate assay sensitivity. Use dose-response curves with at least five concentrations to calculate IC50 values accurately. Document protocols in lab notebooks with timestamps and reagent batch numbers to ensure reproducibility .

Q. How should researchers address variability in reported IC50 values across studies?

Analyze potential sources of discrepancy, such as differences in cell line subtypes, incubation times, or solvent carriers (e.g., DMSO concentration). Replicate experiments under harmonized conditions and perform statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance. Report raw data and confidence intervals in supplementary materials .

Q. What ethical guidelines apply to studies involving this compound’s preclinical testing?

Follow institutional animal care protocols (IACUC) for in vivo studies, ensuring sample sizes are justified by power analyses. For human cell lines, verify ethical sourcing and include consent documentation in publications .

Advanced Research Questions

Q. How can researchers optimize high-throughput screening (HTS) workflows for this compound derivatives?

Implement orthogonal assays (e.g., fluorescence-based viability assays paired with caspase-3 activation tests) to reduce false positives. Use cheminformatics tools to predict ADMET properties and prioritize derivatives with improved bioavailability. Include Z’-factor calculations to validate assay robustness .

Q. What strategies are effective for resolving contradictory data on this compound’s mechanism of action?

Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify target pathways. Compare results across independent labs using blinded analysis and share datasets via repositories like Figshare for external validation. Discuss contradictions in the context of cell-type-specific signaling networks .

Q. How can researchers integrate this compound into combination therapy studies?

Design factorial experiments to test synergism with FDA-approved drugs (e.g., paclitaxel). Use Chou-Talalay plots to quantify combination indices (CI) and validate findings in 3D tumor spheroid models. Publish full interaction matrices in main manuscripts .

Q. What methodologies are recommended for studying this compound’s resistance mechanisms?

Generate resistant cell lines via chronic exposure to sublethal doses. Perform whole-exome sequencing to identify mutations and validate candidate genes using CRISPR/Cas9 knockouts. Include functional rescue experiments to confirm mechanistic links .

Methodological Best Practices

  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for microarray data. Archive spectra (e.g., NMR, HPLC) in supplemental files .
  • Statistical Rigor : Consult biostatisticians during experimental design to select appropriate tests (e.g., Kaplan-Meier survival analysis for xenograft studies) .
  • Interdisciplinary Collaboration : Partner with computational biologists to model this compound’s binding kinetics using molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diaporthein B
Reactant of Route 2
Diaporthein B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.